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The table below summarizes the in vitro binding affinity (Ki, nM) of selected BZT analogues at key

molecular targets, compared to cocaine and GBR 12909 [1].

Compound
N-
substitution

3-
Substitution

DAT
(Ki,
nM)

SERT
(Ki, nM)

NET
(Ki,
nM)

M1 (Ki,
nM)

H1 (Ki,
nM)

GA 1O3 4"-Phenyl-n-

butyl

4',4"-diF 8.51 ±

1.2

376 ±

51.8

2210 ±

240

576 ±

10.7

141 ±

6.72

AHN 1-055 Methyl 4',4"-diF 11.8 ±

1.3

3260 ±

110

610 ±

80.5

11.6 ±

0.93

19.7 ±

1.32

JHW 007 n-Butyl 4',4"-diF 24.6 ±

2.0

1350 ±

151

1670 ±

232

399 ±

28.3

24.6 ±

1.97

AHN 2-005 Allyl 4',4"-diF 29.9 ±

3.0

2850 ±

62.5

1740 ±

242

177 ±

21

24.9 ±

1.16

4-Cl BZT Methyl 4'-Cl 30.0 ±

3.6

5120 ±

395

1470 ±

180

7.90 ±

0.85

39.9 ± .57
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Compound
N-
substitution

3-
Substitution

DAT
(Ki,
nM)

SERT
(Ki, nM)

NET
(Ki,
nM)

M1 (Ki,
nM)

H1 (Ki,
nM)

BZT
(Parent)

Methyl H, H 118 ±
10.6

>10,000 1390 ±
134

2.1 ±
0.29

15.7 ±
2.13

Cocaine – – 187 ±
18.7

172 ± 15 3210 ±
149

61400 ±
10900

1050 ±
43.0

GBR 12909 – – 12.0 ±
1.9

105 ±
11.4

497 ±
17.0

2.30 ±
0.14

Not
Provided

Key Takeaways from Binding Data:

Enhanced DAT Potency and Selectivity: Analogues like GA 1O3, AHN 1-055, and JHW 007 have

significantly higher affinity for DAT than the parent BZT and cocaine [1]. N-substitution with larger
alkyl or arylalkyl groups (e.g., in GA 1O3, JHW 007) greatly improves selectivity for DAT over

muscarinic M1 receptors compared to the parent BZT, which is more potent at M1 receptors [1].
Structural Activity Relationships (SAR):

3-Position Modification: Small halogen substitutions (e.g., F, Cl) on the diphenyl ether ring
dramatically increase DAT affinity and selectivity over SERT and NET [1]. The 4',4"-difluoro

(diF) substitution is particularly effective.
N-Substitution: Replacing the N-methyl group of BZT with allyl (AHN 2-005), n-butyl (JHW

007), or larger groups can retain high DAT affinity while substantially reducing M1 receptor
binding, thereby improving DAT selectivity [1].

Key Experimental Evidence and Protocols

The data in the table above and the behavioral findings below are generated through standard preclinical

experimental protocols. Here is a summary of the key methodologies cited in the research.

1. In Vitro Binding and Uptake Inhibition Assays

Purpose: To determine a compound's affinity (Ki) for specific protein targets (e.g., DAT, SERT, NET,
M1, H1) and its functional ability to inhibit dopamine uptake (IC50) [1].

Typical Protocol: Radioligand binding assays are performed using prepared tissue (e.g., rat brain
synaptosomes or cell membranes expressing human transporters/receptors). The test compound
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competes with a known radioactive ligand (e.g., [³H]WIN 35,428 for DAT). The Ki is calculated from

the concentration that displaces 50% of the specific radioligand binding. For uptake inhibition, the
IC50 is determined by measuring the compound's ability to block the uptake of a radioactive

neurotransmitter (e.g., [³H]dopamine) into synaptosomes or cells [1].

2. Drug Self-Administration

Purpose: To assess the reinforcing effects (abuse liability) of a drug in animal models [2].

Typical Protocol: Laboratory animals (e.g., rats) are surgically implanted with an intravenous
catheter. They are trained to press a lever to receive an infusion of a drug (e.g., cocaine) on a

schedule of reinforcement (e.g., Fixed-Ratio 5). To test a novel compound, it is substituted for the
training drug. If the animal continues to lever-press for the new compound, it is considered to have

reinforcing properties. Studies with BZT analogues show they are either not self-administered or are
self-administered less than cocaine [2].

3. Locomotor Activity

Purpose: To measure the stimulant effect of a drug, which often correlates with its abuse potential [3].
Typical Protocol: Animals are placed in activity monitoring chambers (e.g., photobeam break boxes).

After administration of the test drug, their horizontal movement is recorded over a set period. Unlike
cocaine, which produces robust locomotor stimulation, many BZT analogues produce minimal or no

increases in locomotion [3].

4. Cocaine Discrimination

Purpose: To evaluate whether a test drug produces subjective effects similar to cocaine [2] [3].

Typical Protocol: Animals are trained to press one lever for a food reward after a cocaine injection
and another lever after a saline injection. In tests with a novel compound, if the animal presses the

cocaine-associated lever, the drug is considered to have "cocaine-like" effects. Most BZT analogues
do not fully substitute for cocaine, even at high doses [2] [3].

Behavioral Pharmacology & Therapeutic Potential

A core finding across studies is that despite inhibiting DAT, BZT analogues show a dissociation between

biochemical potency and behavioral effects.
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The diagram above illustrates the central paradox and therapeutic promise of BZT analogues. For instance

[2]:

AHN 1-055 was self-administered by rats, but at lower rates than cocaine.
AHN 2-005 and JHW 007 did not maintain self-administration above vehicle levels.

Pretreatment with JHW 007 and AHN 2-005 dose-dependently decreased cocaine self-
administration, suggesting potential as a cocaine-use disorder pharmacotherapy.

Conclusion for Researchers

In summary, strategic chemical modification of the benztropine structure has yielded analogues with:

High Potency and Selectivity: Certain N-substituted, di-halogenated analogues (e.g., GA 1O3, JHW

007) are highly potent and selective DAT inhibitors.
Low Abuse Liability: These compounds demonstrate a clear dissociation from cocaine-like effects in

key behavioral assays, challenging the historical link between DAT inhibition and reinforcement.
Therapeutic Promise: Their ability to reduce cocaine self-administration without affecting natural

rewards highlights their potential as lead compounds for developing treatments for stimulant use
disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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